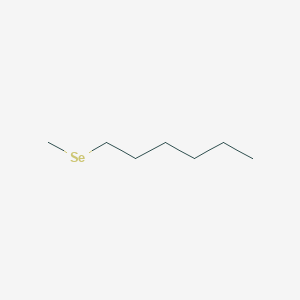
1-(Methylselanyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)hexane is an organoselenium compound with the molecular formula C7H16Se. This compound features a hexane backbone with a methylselanyl group attached, making it a unique member of the organoselenium family. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)hexane can be synthesized through various methods. One common approach involves the reaction of hexyl halides with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the methylselenol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylselanyl)hexane undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylselanyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into molecules.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)hexane involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound can also interact with enzymes and proteins, potentially modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
- 1-(Methylselanyl)pentane
- 1-(Methylselanyl)butane
- 1-(Methylselanyl)propane
Comparison: 1-(Methylselanyl)hexane is unique due to its specific chain length and the presence of the methylselanyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
854278-81-2 |
|---|---|
Molecular Formula |
C7H16Se |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-methylselanylhexane |
InChI |
InChI=1S/C7H16Se/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3 |
InChI Key |
IRXBKGCLJJIRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

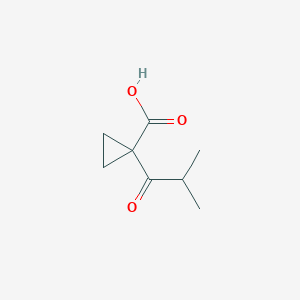
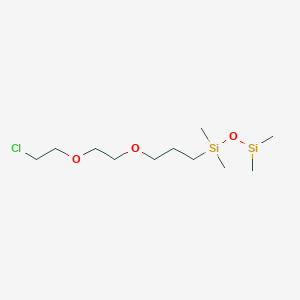
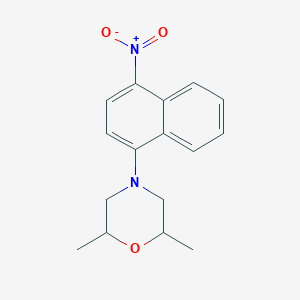

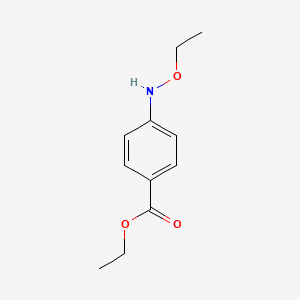
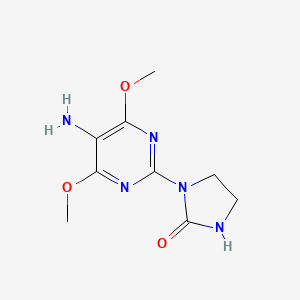
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
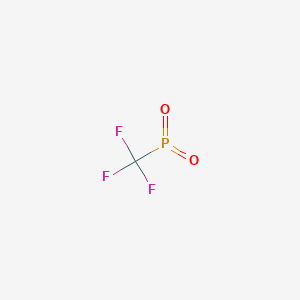
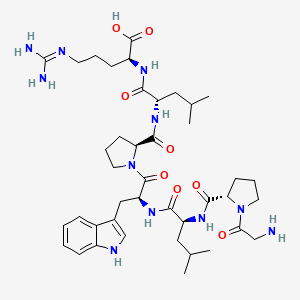
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
